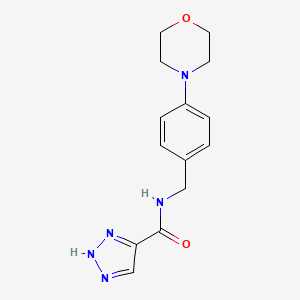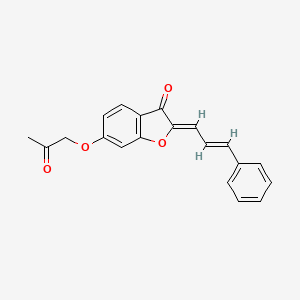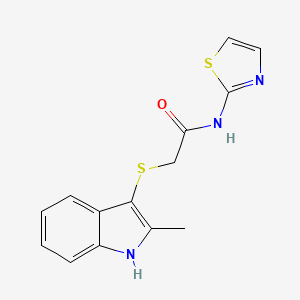
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Anticancer Activity
The compound has been explored in the synthesis of various carboxamide derivatives, particularly in benzo[b][1,6]naphthyridines. These derivatives have shown potent cytotoxic activities against different cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some compounds in this class demonstrated significant in vivo effectiveness against colon tumors in mice (Deady et al., 2003).
Structural Studies and Chemical Synthesis
Structural modifications and synthesis of dimethyl-substituted quinazoline derivatives have been a topic of interest. These studies include exploring the reactions of quinazoline diones with various reagents, which could lead to potential applications in developing new compounds with varied biological activities (Yokoyama, 1978).
Potential in Hypotensive Agents
Research has been conducted on the synthesis of quinazoline dione derivatives with potential hypotensive activities. These studies aimed at understanding the impact of various substitutions on the compound's ability to relax blood vessels, indicating potential therapeutic applications in managing blood pressure (Eguchi et al., 1991).
Electrophilic Glycine Template
Quinazoline derivatives have been evaluated for their reactivity as electrophilic glycine templates in chemical syntheses. This includes studying their reactions with various groups and understanding the stereochemical outcomes, which are crucial for developing novel synthetic methodologies (Martín-Santamaría et al., 1999).
Spectroscopic Characterization and Electronic Properties
The structural and electronic properties of quinazoline derivatives have been characterized using different spectroscopic techniques. Such studies provide insights into the molecular structure, electron interactions, and potential applications in fields like materials science (Wazzan et al., 2016).
Herbicide Discovery
Quinazoline derivatives have been investigated for their potential as herbicide agents. This includes the discovery of novel pyrazole-quinazoline hybrids with significant inhibitory effects on specific enzymes, showing promise in agricultural applications (He et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and p-tolyl groups.", "Starting Materials": [ "3,4-dimethylaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "p-toluidine", "thionyl chloride", "sodium azide", "sodium hydride", "methyl iodide", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-3,4-dimethylbenzaldehyde by nitration of 3,4-dimethylaniline with nitric acid and sulfuric acid.", "Step 2: Reduction of 2-nitro-3,4-dimethylbenzaldehyde to 2-amino-3,4-dimethylbenzaldehyde using sodium dithionite.", "Step 3: Condensation of 2-amino-3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one.", "Step 4: Cyclization of 3-(3,4-dimethylphenyl)-2-ethylidene-1,3-dihydro-2H-indol-2-one with thionyl chloride to form 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione.", "Step 5: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid by treatment with sodium bicarbonate and acetic acid.", "Step 6: Conversion of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid to 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 7: Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid by reaction of p-toluidine with ethyl chloroformate followed by cyclization with sodium azide.", "Step 8: Conversion of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by treatment with methanol and sodium methoxide.", "Step 9: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(3,4-dimethylphenyl)-1H-indole-2,3-dione-5-carboxylic acid methyl ester with 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester in the presence of sodium hydride and methyl iodide." ] } | |
Numéro CAS |
1207051-06-6 |
Nom du produit |
3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.487 |
Nom IUPAC |
3-(3,4-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-8-11-19(12-9-16)24-27-23(33-28-24)15-29-22-7-5-4-6-21(22)25(31)30(26(29)32)20-13-10-17(2)18(3)14-20/h4-14H,15H2,1-3H3 |
Clé InChI |
YCIFJYBUJVPRKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)
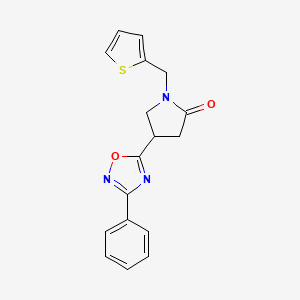

![1-(2,5-dimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2835874.png)
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2835875.png)
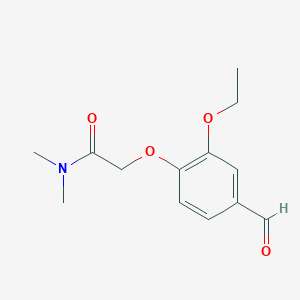

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2835882.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)

